1-(2,5-dimethylphenyl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(2,5-dimethylphenyl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonyl group attached to a dimethylphenyl ring, a thiadiazole ring, and a piperidine carboxamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylphenyl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylphenyl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(2,5-dimethylphenyl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Exploring its use as a pharmaceutical intermediate or potential therapeutic agent.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl and thiadiazole groups can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-dimethylphenyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyltriazole-4-carboxamide
- (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-(pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide
Uniqueness
1-(2,5-dimethylphenyl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-11-3-4-12(2)14(9-11)25(22,23)20-7-5-13(6-8-20)15(21)18-16-19-17-10-24-16/h3-4,9-10,13H,5-8H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFHKOLCYIPVHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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